3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile
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Overview
Description
3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile is a chemical compound with the molecular formula C9H17NO2Si and a molecular weight of 199.32 g/mol . It is known for its unique structure, which includes a trimethylsilyl group attached to an oxane ring with a carbonitrile group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile typically involves the reaction of oxane derivatives with trimethylsilyl cyanide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as tris(pentafluorophenyl)borane, which facilitates the formation of the siloxane bond . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups, such as amines.
Substitution: The trimethylsilyl group can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the trimethylsilyl group into various molecules.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of siloxane bonds, and protect sensitive functional groups during chemical reactions. The pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile can be compared with other similar compounds, such as:
3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile: This compound has a similar structure but with an oxolane ring instead of an oxane ring.
1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane: This compound contains multiple trimethylsilyl groups and is used in similar applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
3-trimethylsilyloxyoxane-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2Si/c1-13(2,3)12-9(7-10)5-4-6-11-8-9/h4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVSQXHHCGNIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCCOC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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